molecular formula C8H5BrClN3O B1518694 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 1157719-91-9

5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1518694
CAS RN: 1157719-91-9
M. Wt: 274.5 g/mol
InChI Key: XTEOJKTVXAELNO-UHFFFAOYSA-N
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Description

“4-Bromo-2-chlorophenol” is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It has a molecular formula of BrC6H3(Cl)OH and a molecular weight of 207.45 .


Physical And Chemical Properties Analysis

“4-Bromo-2-chlorophenol” is a solid under normal conditions. It has a boiling point of 232-235 °C and a melting point of 47-49 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research indicates efficient methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the relevance of (N-isocyanimino)triphenylphosphorane and various reagents in ambient conditions without the need for catalysts or activation. This suggests that compounds like "5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine" can be synthesized efficiently, contributing to the field of organic chemistry and material science (Ramazani & Rezaei, 2010).

Antimicrobial and Anti-Proliferative Activities

  • Antimicrobial Applications : Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of new heterocyclic compounds based on 1,3,4-oxadiazole and their potential as antimicrobial agents indicates the role of these compounds in developing new treatments against microbial infections (Bektaş et al., 2007).

  • Anti-Proliferative Properties : The exploration of 1,3,4-oxadiazole derivatives for anti-proliferative activities against cancer cell lines underscores the potential of these compounds in cancer research. The study on the synthesis and evaluation of new 1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment also highlights the application of these compounds in neurodegenerative disease research (Rehman et al., 2018).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Studies involving quantum chemical and molecular dynamics simulation on thiazole and thiadiazole derivatives, including 1,3,4-oxadiazole compounds, reveal their effectiveness in inhibiting corrosion of metals. This indicates potential applications in material science, particularly in protecting metals from corrosion (Kaya et al., 2016).

Safety and Hazards

“4-Bromo-2-chlorophenol” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEOJKTVXAELNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-amine

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